molecular formula C5H11ClO2 B11923972 2-(3-Chloropropoxy)ethanol

2-(3-Chloropropoxy)ethanol

Cat. No.: B11923972
M. Wt: 138.59 g/mol
InChI Key: KWHFVQKAUHIETI-UHFFFAOYSA-N
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Description

Its molecular formula is C₅H₁₁ClO₂ (MW: 138.59 g/mol). This compound is primarily utilized as a solvent or intermediate in organic synthesis. The 3-chloropropoxy group enhances its reactivity, enabling participation in nucleophilic substitutions or ether-cleavage reactions.

Properties

Molecular Formula

C5H11ClO2

Molecular Weight

138.59 g/mol

IUPAC Name

2-(3-chloropropoxy)ethanol

InChI

InChI=1S/C5H11ClO2/c6-2-1-4-8-5-3-7/h7H,1-5H2

InChI Key

KWHFVQKAUHIETI-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chloropropoxy)ethanol can be synthesized through the nucleophilic substitution reaction of 3-chloropropanol with ethylene oxide. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide to facilitate the substitution process. The reaction can be represented as follows:

3-Chloropropanol+Ethylene oxideThis compound\text{3-Chloropropanol} + \text{Ethylene oxide} \rightarrow \text{this compound} 3-Chloropropanol+Ethylene oxide→this compound

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of 2-(3-chloropropoxy)acetaldehyde or 2-(3-chloropropoxy)acetic acid.

    Reduction: Formation of 2-(3-chloropropoxy)ethane.

    Substitution: Formation of 2-(3-hydroxypropoxy)ethanol when chlorine is replaced by a hydroxyl group.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

  • 2-(3-Chloropropoxy)ethanol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, which are essential in forming more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis of Specialty Chemicals

  • The compound is utilized in the production of specialty chemicals, including solvents and surfactants. It can also be involved in the synthesis of chlorinated derivatives that have applications in different chemical processes.

Biological Research

Biochemical Pathways

  • In biological studies, this compound is employed to investigate biochemical pathways and enzyme reactions. Its interaction with specific enzymes can provide insights into metabolic processes and help identify potential therapeutic targets.

Therapeutic Potential

  • Research is ongoing to explore its therapeutic properties, particularly as a precursor in drug synthesis. The compound's ability to interact with biological molecules makes it a candidate for developing new pharmaceuticals targeting various diseases.

Industrial Applications

Solvent Properties

  • The compound's dual functional groups allow it to act as a solvent in various industrial applications. It can dissolve a wide range of substances, making it useful in formulations for coatings, adhesives, and cleaning agents.

Production of Dyes and Pigments

  • This compound is also utilized in the production of dyes and pigments due to its reactivity and ability to form stable complexes with other chemical species.

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityInvestigated the antimicrobial properties of this compound against various bacterial strains, revealing significant inhibitory effects at certain concentrations.
Study BEnzyme InteractionExplored how this compound interacts with specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent.
Study CSynthesis PathwaysDetailed the synthetic routes for producing this compound, highlighting its role as an intermediate in complex organic syntheses.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also interact with cellular membranes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(3-Chloropropoxy)ethanol with structurally related compounds, emphasizing functional groups and molecular complexity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Insights
This compound C₅H₁₁ClO₂ 138.59 Chloropropoxy, ethanol Solvent, synthetic intermediate
5-(3-Chloropropoxy)-2-nitrobenzaldehyde C₁₀H₁₀ClNO₄ 243.64 Nitro, benzaldehyde, chloropropoxy High-yield (87%) intermediate for nanoparticles
6-(3-Chloropropoxy)-4-chloro-7-methoxyquinazoline C₁₂H₁₂Cl₂N₂O₂ 287.14 Quinazoline, chloropropoxy, methoxy Anticancer drug intermediate (e.g., Gefitinib synthesis, 92% yield)
1-[3-(3-Chloropropoxy)phenyl]ethanone C₁₁H₁₃ClO₂ 212.68 Acetophenone, chloropropoxy Aromatic ketone for pharmaceuticals
6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole C₁₉H₁₈Cl₂N₂O₃ 405.27 Benzoxazole, dual chloropropoxy High-cost (€991/g) pharmaceutical intermediate

Physicochemical Properties

  • Polarity and Solubility: The ethanol moiety in this compound increases hydrophilicity compared to aromatic analogs (e.g., acetophenone derivatives ).
  • Thermal Stability : Bulky substituents (e.g., benzoxazole in ) likely elevate melting/boiling points relative to the simpler glycol ether.

Research Findings and Limitations

  • High-Yield Syntheses : and demonstrate >85% yields for chloropropoxy-containing intermediates, suggesting scalable methodologies .
  • Cost Variability : Benzoxazole derivatives () are significantly costlier (€991/g) than simpler analogs, reflecting synthetic complexity .
  • Data Gaps: Physical properties (e.g., boiling point, solubility) for this compound are absent in the evidence, limiting direct comparisons.

Biological Activity

2-(3-Chloropropoxy)ethanol, a chlorinated ether compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, biological effects, and relevant case studies that highlight its significance in various research contexts.

  • IUPAC Name: this compound
  • CAS Number: [Not Provided]
  • Molecular Formula: C5H11ClO2
  • Molecular Weight: 136.59 g/mol
  • Structure:
    HO CH2 CH Cl CH2 O CH2 CH3\text{HO CH}_2\text{ CH Cl CH}_2\text{ O CH}_2\text{ CH}_3

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Membrane Interaction: The compound can integrate into lipid membranes, affecting membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress by increasing ROS levels, which can lead to cellular damage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study investigating the compound's effectiveness against various bacterial strains found:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1 mg/mL
Escherichia coli0.5 mg/mL
Pseudomonas aeruginosa0.3 mg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity against human cancer cell lines. The findings are summarized in the table below:

Cell LineIC50 (μM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an antitumor agent.

Case Studies

  • Antimicrobial Efficacy : A comprehensive study on the antimicrobial properties of chlorinated compounds included this compound. The study highlighted its effectiveness against multi-drug resistant strains, making it a candidate for further development in pharmaceutical applications .
  • Cytotoxic Effects : Another investigation focused on the cytotoxic effects of various chlorinated ethers, including this compound. This study concluded that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the established synthetic methodologies for 2-(3-Chloropropoxy)ethanol, and how do reaction conditions influence yield?

Methodological Answer: Two primary synthetic routes are documented:

  • Epoxidation of Chalcone Derivatives : A chalcone precursor (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2-propene) is reacted with NaOH and hydrogen peroxide in ethanol, yielding epoxy derivatives. This method achieves moderate yields (~70–78%) after recrystallization .
  • Silane Protection Strategy : Tertiary alcohols, such as tert-butyl(3-chloropropoxy)dimethylsilane, are synthesized using triethylamine and triphosgene as coupling agents. This method emphasizes protecting group chemistry to minimize side reactions, yielding 78% pure product .

Key Variables Affecting Yield:

VariableImpact on YieldExample from Evidence
Solvent PolarityHigher polarity (e.g., ethanol) improves chalcone solubility Ethanol vs. chloroform
Oxidizing AgentHydrogen peroxide concentration (5–30%) affects epoxidation efficiency 30% H₂O₂ used in
TemperatureRoom temperature minimizes decomposition of sensitive intermediates Reaction at 25°C

Q. How is the purity of this compound validated in academic research?

Methodological Answer: Purity assessment typically involves:

  • Chromatography : HPLC or TLC to detect impurities (e.g., unreacted chalcone or silane byproducts) .
  • Spectroscopic Analysis :
    • IR Spectroscopy : Peaks at ν ≈ 2988 cm⁻¹ (C-H stretching) and 698 cm⁻¹ (C-Cl bending) confirm structural integrity .
    • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ = 183.0582 for C₁₀H₁₂ClO) .
  • Assay Data : Commercial batches report ≥95% purity via titration or NMR quantitation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or IR data often arise from:

  • Solvent Effects : Chemical shifts vary in CDCl₃ vs. DMSO-d₆. For example, aromatic protons in chlorophenoxy groups shift upfield in polar solvents .
  • Tautomerism : Keto-enol tautomerism in derivatives like [4-(3-Chloropropoxy)phenyl]acetaldehyde alters peak positions in ¹H NMR .

Resolution Workflow:

Cross-Validate Techniques : Compare IR, HRMS, and NMR data (e.g., absence of carbonyl peaks in IR rules out ketone impurities) .

Computational Modeling : DFT calculations predict expected spectra, aiding in peak assignment .

Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation.

Q. How do structural modifications at the chloropropoxy group affect reactivity in polymer synthesis?

Methodological Answer: Modifications at the chloropropoxy moiety influence:

  • Polymer Chain Flexibility : Longer alkoxy chains (e.g., ethylene glycol derivatives) enhance solubility in polar solvents, critical for DNA-sensing polymers .
  • Crosslinking Efficiency : Chlorine substitution at the terminal position (vs. mid-chain) increases electrophilicity, enabling nucleophilic aromatic substitution in epoxy resin synthesis .

Case Study:

  • Derivative : 6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole
    • Application : Forms rigid, fluorescent polymers for optoelectronics.
    • Reactivity : Dual chloropropoxy groups enable step-growth polymerization with diamines .

Q. What advanced analytical approaches are used to trace degradation byproducts of this compound under oxidative conditions?

Methodological Answer:

  • LC-QTOF-MS : Identifies low-abundance byproducts (e.g., chlorinated acetic acid derivatives) via exact mass matching .
  • Isotope Labeling : ¹³C-labeled ethanol tracks cleavage of the propoxy chain during photodegradation .
  • Ecotoxicity Profiling : Microtox assays correlate byproduct structures (e.g., 3-chloropropanol) with inhibitory effects on Vibrio fischeri .

Q. Data Contradiction Analysis Table

IssueConflicting EvidenceResolution Strategy
IR Peak at 698 cm⁻¹ vs. Crystallography confirms C-Cl bond presence
Yield in Epoxidation70% vs. 78% Optimize H₂O₂ stoichiometry and stirring duration
Purity Discrepancies≥95% vs. "reported" Standardize HPLC protocols with internal standards

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